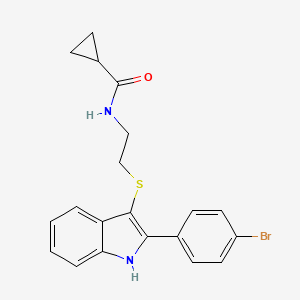
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a bromophenyl group, a thioether linkage, and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclopropane ring and the indole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bromine atom on the bromophenyl group could potentially be reactive in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .科学的研究の応用
Antimicrobial and Antioxidant Activities
Research has shown that cyclopropanecarboxylate derivatives exhibit significant antimicrobial and antioxidant properties. For example, compounds with cyclopropanation and bromophenol moieties have been synthesized and demonstrated excellent antibacterial and antifungal activities alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that modifying the cyclopropane and bromophenyl groups could enhance these properties, offering potential applications in developing new antimicrobial and antioxidant agents.
Enzyme Inhibition for Therapeutic ApplicationsDerivatives incorporating bromophenol and cyclopropane moieties have been investigated as inhibitors of the carbonic anhydrase enzyme, showing excellent inhibitory effects. Such compounds have potential therapeutic applications, especially in treating conditions like glaucoma, epilepsy, and certain cancers, where enzyme inhibition is beneficial (Boztaş et al., 2015). These findings highlight the possibility of developing new therapeutic agents by exploring the enzyme inhibitory capacity of compounds related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide."
Anticancer Activity
The study of compounds structurally related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide" also extends to their potential anticancer activities. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells, suggesting their application in cancer therapy (Mahale et al., 2014). This indicates the compound's potential utility in developing new anticancer treatments.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c21-15-9-7-13(8-10-15)18-19(16-3-1-2-4-17(16)23-18)25-12-11-22-20(24)14-5-6-14/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCOOFNCRRSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
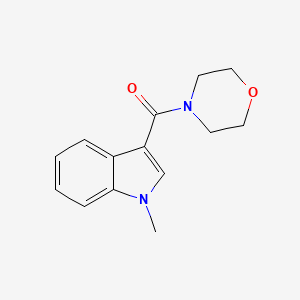
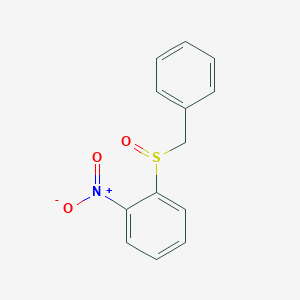

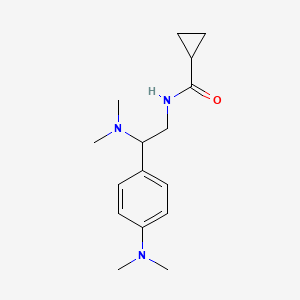

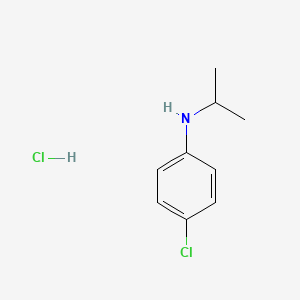
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

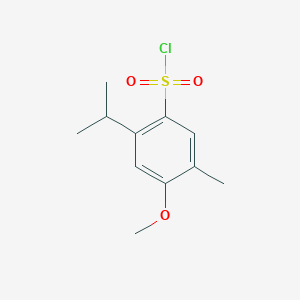
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
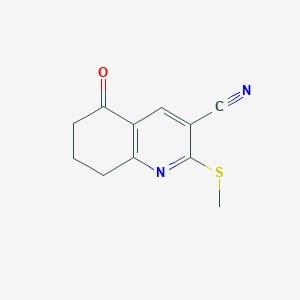
![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)